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Executive Summary
SK-7041 is a novel, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated

significant potential as an anti-cancer agent in preclinical studies. Structurally, it is a hybrid

molecule derived from the hydroxamic acid of trichostatin A (TSA) and the pyridyl ring of MS-

275. This design confers potent and selective inhibitory activity against Class I HDACs,

particularly HDAC1 and HDAC2. In a range of human cancer cell lines, including lung, breast,

gastric, pancreatic, and myeloid leukemia, SK-7041 has been shown to induce cell cycle

arrest, primarily at the G2/M and G1 phases, and promote apoptosis. Furthermore, in vivo

studies using xenograft models have confirmed its anti-tumor efficacy. This document provides

an in-depth technical overview of the discovery and preclinical development of SK-7041,

summarizing key quantitative data, detailing experimental methodologies, and visualizing its

mechanism of action and experimental workflows.

Introduction and Discovery
SK-7041 emerged from a rational drug design approach aimed at creating a new class of

synthetic hybrid HDAC inhibitors. By combining the structural features of two known HDAC

inhibitors, trichostatin A and MS-275, researchers sought to develop a compound with

enhanced potency and selectivity.[1] SK-7041 is a hydroxamic acid-based compound, a feature

common to many potent HDAC inhibitors that enables chelation of the zinc ion in the active site

of the enzyme.
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Mechanism of Action
SK-7041 exerts its anti-cancer effects primarily through the inhibition of Class I histone

deacetylases, with a pronounced selectivity for HDAC1 and HDAC2.[2] HDACs are enzymes

that remove acetyl groups from lysine residues on histones, leading to a more condensed

chromatin structure and repression of gene transcription. By inhibiting HDACs, SK-7041
promotes histone hyperacetylation, which in turn leads to a more open chromatin structure and

the re-expression of silenced tumor suppressor genes.[2][3]

This epigenetic reprogramming triggers several downstream cellular events, including:

Cell Cycle Arrest: SK-7041 has been shown to induce cell cycle arrest at both the G2/M and

G1 phases in various cancer cell lines.[3][4] This is mediated by the upregulation of cyclin-

dependent kinase inhibitors such as p21 and the downregulation of cyclins like cyclin B1 and

cyclin D1.[4]

Apoptosis: The compound induces programmed cell death through the activation of the

intrinsic apoptotic pathway, characterized by the involvement of caspases.[2]
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Experimental Workflow

Seed cells in 96-well plates

Treat with SK-7041
(various concentrations)

Incubate for 72 hours

Add MTT solution

Incubate for 4 hours

Add solubilization solution
(e.g., DMSO)

Measure absorbance at 570 nm

Calculate IC50 values

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1681001?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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